molecular formula C18H13ClN2O2 B6125633 3-chloro-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide

3-chloro-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide

Cat. No. B6125633
M. Wt: 324.8 g/mol
InChI Key: JAGDUVAYGQPREE-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide, also known as HN-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. HN-1 is a hydrazide derivative of 2-hydroxy-1-naphthaldehyde, which has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of 3-chloro-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. 3-chloro-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide has been shown to inhibit the activity of certain enzymes and transcription factors that are involved in inflammation and cancer progression. 3-chloro-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-chloro-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to reduce oxidative stress in cells. 3-chloro-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth and proliferation.

Advantages and Limitations for Lab Experiments

3-chloro-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide has several advantages for use in laboratory experiments. It is a relatively stable compound that can be synthesized in high yields and purity. 3-chloro-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide is also soluble in a range of solvents, making it suitable for use in various experimental systems. However, 3-chloro-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide has some limitations, including its potential toxicity and the need for further optimization of its pharmacokinetic properties.

Future Directions

There are several future directions for research on 3-chloro-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide. One area of interest is the development of 3-chloro-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide derivatives with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the investigation of the potential use of 3-chloro-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide in combination with other drugs or therapies for the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanism of action of 3-chloro-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide and its potential role in the regulation of cellular signaling pathways.

Synthesis Methods

3-chloro-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide can be synthesized by the reaction of 2-hydroxy-1-naphthaldehyde with 3-chlorobenzohydrazide in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield 3-chloro-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide. The synthesis of 3-chloro-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide has been optimized to achieve high yields and purity, making it suitable for use in various scientific applications.

Scientific Research Applications

3-chloro-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 3-chloro-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide has been investigated for its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

3-chloro-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O2/c19-14-6-3-5-13(10-14)18(23)21-20-11-16-15-7-2-1-4-12(15)8-9-17(16)22/h1-11,22H,(H,21,23)/b20-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGDUVAYGQPREE-RGVLZGJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide

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